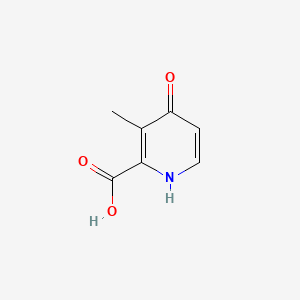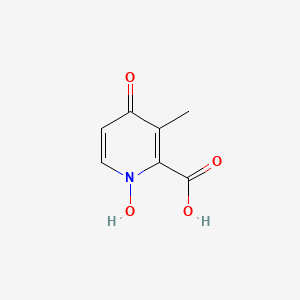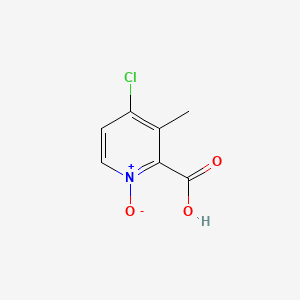![molecular formula C23H21NO2 B590256 [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone CAS No. 1320363-48-1](/img/structure/B590256.png)
[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
The compound (±)-JWH 073 N-(3-hydroxybutyl) metabolite is a synthetic cannabinoid metabolite. It is a derivative of JWH 073, which is a potent cannabimimetic identified as an adulterant in smoking mixtures . The metabolite is produced during the metabolism of JWH 073 by human liver microsomes in vitro, generated by the oxidation of the aminoalkyl chain .
Mechanism of Action
Target of Action
The primary target of the compound (+/-)-JWH 073 N-(3-hydroxybutyl) metabolite, also known as [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanoneIt’s known that indole derivatives, which this compound is a part of, have a wide range of biological targets due to their diverse biological activities .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Biochemical Pathways
The compound is a metabolite of fatty acid oxidation, a biochemical pathway that is evolutionarily preserved and can alternate with glucose under conditions of fuel and food deficiency . It’s also known that 3-hydroxybutyrate (3-HB), a key component of this compound, can influence gene expression, lipid metabolism, neuronal function, and overall metabolic rate .
Pharmacokinetics
It’s known that 3-hb, a component of this compound, is formed as a product of the normal metabolism of fatty acid oxidation and can be used as an energy source in the absence of sufficient blood glucose .
Result of Action
It’s known that 3-hb, a component of this compound, has a number of beneficial effects, including inhibiting lipolysis, inflammation, oxidative stress, cancer growth, angiogenesis, and atherosclerosis . It also acts to preserve muscle protein during systemic inflammation .
Action Environment
It’s known that 3-hb, a component of this compound, can have its effects influenced by factors such as exercise and caloric restriction .
Biochemical Analysis
Biochemical Properties
The compound [1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone plays a significant role in biochemical reactions, particularly in the context of its interaction with cannabinoid receptors. It primarily interacts with the CB1 and CB2 receptors, which are part of the endocannabinoid system. These receptors are G-protein coupled receptors (GPCRs) that modulate various physiological processes. The interaction of this compound with these receptors leads to the activation or inhibition of downstream signaling pathways, affecting neurotransmitter release and other cellular responses .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the specific signaling pathways involved. In neuronal cells, this compound can influence cell signaling pathways, including those related to neurotransmitter release, synaptic plasticity, and neuroprotection. It has been shown to modulate gene expression, leading to changes in the production of proteins involved in cell survival, apoptosis, and metabolism . Additionally, this compound can affect cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with cannabinoid receptors. Upon binding to the CB1 or CB2 receptors, it induces conformational changes that activate or inhibit associated G-proteins. This leads to the modulation of adenylate cyclase activity, resulting in changes in cyclic AMP (cAMP) levels. The compound can also influence ion channel activity, such as calcium and potassium channels, further affecting cellular excitability and signaling . Additionally, this compound may impact gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under controlled conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as pain relief and anti-inflammatory properties. At higher doses, it can induce toxic or adverse effects, including neurotoxicity, hepatotoxicity, and behavioral changes . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
The metabolic pathways of this compound involve various enzymes and cofactors. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated and carboxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their solubility and facilitate excretion. The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression, cofactor availability, and the presence of other xenobiotics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, such as fatty acid-binding proteins (FABPs), which facilitate its transport to specific cellular compartments. The localization and accumulation of this compound can influence its biological activity and interactions with target molecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, mitochondria, or nucleus, where it can interact with specific proteins and modulate their activity. The subcellular distribution of this compound can also affect its stability and degradation, influencing its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (±)-JWH 073 N-(3-hydroxybutyl) metabolite involves the oxidation of the aminoalkyl chain of JWH 073. This process is typically carried out using human liver microsomes in vitro . The exact reaction conditions and reagents used in the synthesis are not widely documented in the available literature.
Industrial Production Methods
The compound is primarily used for research and forensic applications, and its production is likely carried out in specialized laboratories under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
(±)-JWH 073 N-(3-hydroxybutyl) metabolite undergoes various chemical reactions, including:
Oxidation: The primary reaction involved in its formation from JWH 073.
Substitution: Possible substitution reactions, particularly involving the hydroxyl group.
Common Reagents and Conditions
Common reagents and conditions used in the reactions involving (±)-JWH 073 N-(3-hydroxybutyl) metabolite include:
Oxidizing agents: Used in the initial synthesis from JWH 073.
Solvents: Such as methanol, ethanol, and dimethyl sulfoxide (DMSO) for various reactions.
Major Products
The major product formed from the oxidation of JWH 073 is (±)-JWH 073 N-(3-hydroxybutyl) metabolite itself. Further reactions could lead to various derivatives, depending on the specific conditions and reagents used.
Scientific Research Applications
(±)-JWH 073 N-(3-hydroxybutyl) metabolite has several scientific research applications, including:
Forensic Chemistry and Toxicology: Used as an analytical reference standard for the detection and quantification of synthetic cannabinoids in biological samples.
Pharmacological Studies: Investigated for its interactions with cannabinoid receptors and potential effects on the human body.
Metabolic Studies: Used to study the metabolism of synthetic cannabinoids and their metabolites in vitro and in vivo.
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with similar properties and metabolic pathways.
JWH 250: A related compound with a different chemical structure but similar effects.
AM2201: A potent synthetic cannabinoid with comparable metabolic products.
Uniqueness
(±)-JWH 073 N-(3-hydroxybutyl) metabolite is unique due to its specific metabolic pathway and the presence of the hydroxyl group on the butyl chain. This structural feature distinguishes it from other synthetic cannabinoids and their metabolites, potentially leading to different pharmacological effects and metabolic profiles .
Properties
IUPAC Name |
[1-(3-hydroxybutyl)indol-3-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO2/c1-16(25)13-14-24-15-21(19-10-4-5-12-22(19)24)23(26)20-11-6-8-17-7-2-3-9-18(17)20/h2-12,15-16,25H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPRJGJFJMZOUSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801016929 | |
| Record name | JWH-073 N-(3-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1320363-48-1 | |
| Record name | JWH-073 N-(3-Hydroxybutyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801016929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Can (+/-)-JWH-073 and its metabolites, like the N-(3-hydroxybutyl) metabolite, be detected in biological samples like equine urine?
A1: Yes, the research abstract specifically states that (+/-)-JWH-073 and its N-(3-hydroxybutyl) metabolite were successfully extracted from equine urine and detected by LC-MS/MS. [] This suggests that this analytical technique is suitable for detecting the presence of these compounds in biological matrices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1-(Butyryloxy)-2-propanyl]benzoic acid](/img/structure/B590174.png)
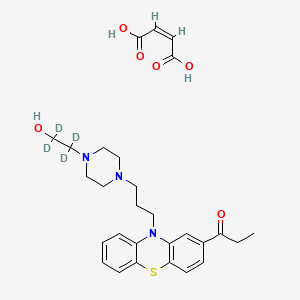


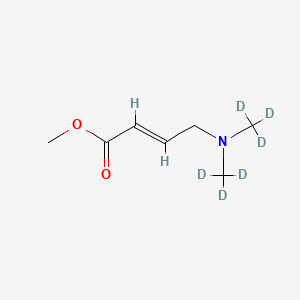


![2-Chloro-1-[[2-(trimethylsilanyl)ethoxy]methyl]-benzimidazole](/img/structure/B590193.png)
